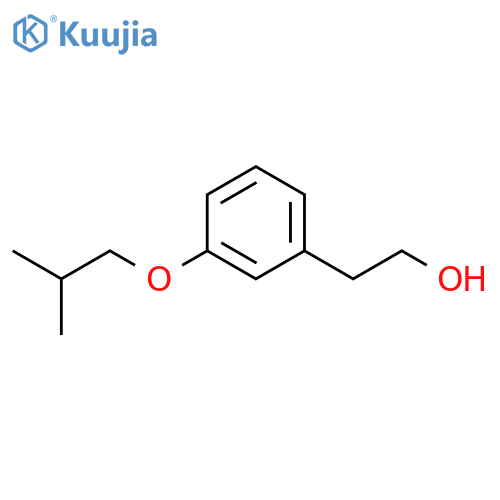Cas no 1379198-60-3 (2-3-(2-methylpropoxy)phenylethan-1-ol)

1379198-60-3 structure
商品名:2-3-(2-methylpropoxy)phenylethan-1-ol
CAS番号:1379198-60-3
MF:C12H18O2
メガワット:194.270123958588
MDL:MFCD14582730
CID:4595140
PubChem ID:54292544
2-3-(2-methylpropoxy)phenylethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-[3-(2-methylpropoxy)phenyl]ethanol
- 2-[3-(2-methylpropoxy)phenyl]ethan-1-ol
- 2-3-(2-methylpropoxy)phenylethan-1-ol
-
- MDL: MFCD14582730
- インチ: 1S/C12H18O2/c1-10(2)9-14-12-5-3-4-11(8-12)6-7-13/h3-5,8,10,13H,6-7,9H2,1-2H3
- InChIKey: UXSMESFOPRTDIY-UHFFFAOYSA-N
- ほほえんだ: C1(CCO)=CC=CC(OCC(C)C)=C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 5
2-3-(2-methylpropoxy)phenylethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-205375-5.0g |
2-[3-(2-methylpropoxy)phenyl]ethan-1-ol |
1379198-60-3 | 95.0% | 5.0g |
$1945.0 | 2025-02-20 | |
| Enamine | EN300-205375-0.5g |
2-[3-(2-methylpropoxy)phenyl]ethan-1-ol |
1379198-60-3 | 95.0% | 0.5g |
$524.0 | 2025-02-20 | |
| TRC | M325225-100mg |
2-[3-(2-methylpropoxy)phenyl]ethan-1-ol |
1379198-60-3 | 100mg |
$ 275.00 | 2022-06-04 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD592520-1g |
2-(3-Isobutoxyphenyl)ethanol |
1379198-60-3 | 97% | 1g |
¥3654.0 | 2023-04-02 | |
| Enamine | EN300-205375-0.05g |
2-[3-(2-methylpropoxy)phenyl]ethan-1-ol |
1379198-60-3 | 95.0% | 0.05g |
$155.0 | 2025-02-20 | |
| Enamine | EN300-205375-0.25g |
2-[3-(2-methylpropoxy)phenyl]ethan-1-ol |
1379198-60-3 | 95.0% | 0.25g |
$331.0 | 2025-02-20 | |
| Enamine | EN300-205375-1.0g |
2-[3-(2-methylpropoxy)phenyl]ethan-1-ol |
1379198-60-3 | 95.0% | 1.0g |
$671.0 | 2025-02-20 | |
| Enamine | EN300-205375-2.5g |
2-[3-(2-methylpropoxy)phenyl]ethan-1-ol |
1379198-60-3 | 95.0% | 2.5g |
$1315.0 | 2025-02-20 | |
| 1PlusChem | 1P01BA1D-10g |
2-[3-(2-methylpropoxy)phenyl]ethan-1-ol |
1379198-60-3 | 95% | 10g |
$3627.00 | 2023-12-22 | |
| Enamine | EN300-205375-10g |
2-[3-(2-methylpropoxy)phenyl]ethan-1-ol |
1379198-60-3 | 95% | 10g |
$2884.0 | 2023-09-16 |
2-3-(2-methylpropoxy)phenylethan-1-ol 関連文献
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
1379198-60-3 (2-3-(2-methylpropoxy)phenylethan-1-ol) 関連製品
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1379198-60-3)2-3-(2-methylpropoxy)phenylethan-1-ol

清らかである:99%
はかる:1g
価格 ($):479.0